molecular formula C21H22O7 B190328 Graveolone CAS No. 16499-05-1

Graveolone

Cat. No. B190328
CAS RN: 16499-05-1
M. Wt: 244.24 g/mol
InChI Key: WEDGVCZUPFZNDE-UHFFFAOYSA-N
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Description

Graveolone is a natural compound that is found in several plant species. It is a sesquiterpene lactone that has been studied for its potential therapeutic properties.

Scientific Research Applications

Antifungal Activity

Graveolone, found in various plants, exhibits significant antifungal properties. For example, ethanolic and hexanic extracts of Lippia graveolens (which contain Graveolone) have been shown to effectively inhibit postharvest fungi that cause diseases in fruits like apple, mango, and orange (Rodríguez et al., 2011). This indicates graveolone's potential as a natural fungicide in agricultural settings.

Anticancer Potential

Graveolone isolated from Anethum sowa L. root extracts shows promise in cancer therapy. Molecular docking investigations have suggested its potential therapeutic tendencies against various forms of cancer (Saleh‐e‐In et al., 2019). This opens up new avenues for drug development in oncology.

Phytochemical Analysis

Graveolone has been identified as a component in various plant extracts, such as Broussonetia papyrifera branches (Chao et al., 2006). These studies contribute to the broader understanding of plant biochemistry and the potential for discovering novel compounds with therapeutic properties.

Phytotoxic Effects

In studies of the phytotoxic activity of graveolone, it has been observed to inhibit the growth of various plant species like Lactuca sativa (lettuce) and Lemna paucicostata (duckweed) (Hale et al., 2004). This suggests its potential use as a natural herbicide or in the study of plant growth regulation.

properties

CAS RN

16499-05-1

Product Name

Graveolone

Molecular Formula

C21H22O7

Molecular Weight

244.24 g/mol

IUPAC Name

2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione

InChI

InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3

InChI Key

WEDGVCZUPFZNDE-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C

melting_point

177.5-178°C

Other CAS RN

16499-05-1

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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